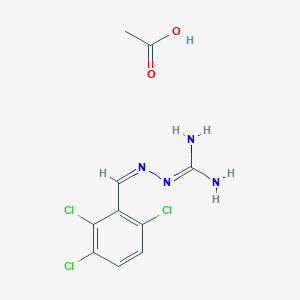Chloroguanabenz acetate
CAS No.:
Cat. No.: VC1559373
Molecular Formula: C10H11Cl3N4O2
Molecular Weight: 325.6 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11Cl3N4O2 |
|---|---|
| Molecular Weight | 325.6 g/mol |
| IUPAC Name | acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
| Standard InChI | InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |
| Standard InChI Key | GKLCICRSHLCLBI-LAJPFITQSA-N |
| Isomeric SMILES | CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |
| SMILES | CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
| Canonical SMILES | CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chloroguanabenz acetate features a dichlorobenzene ring with an additional chlorine atom compared to guanabenz, along with an acetate counterion. Its distinct chemical properties differentiate it from the parent compound while maintaining some structural similarities.
Physical and Chemical Characteristics
The compound's chemical formula is C8H7Cl3N4- C2H4O2 with a molecular weight of 325.6 Da . Unlike guanabenz which has two chlorine atoms (C8H8Cl2N4, MW: 231.082 Da) , chloroguanabenz contains three chlorine atoms on its benzene ring, significantly altering its physicochemical properties and potentially its biological activities.
Table 2.1: Comparison of Chemical Properties Between Chloroguanabenz Acetate and Related Compounds
| Property | Chloroguanabenz Acetate | Guanabenz | Guanabenz Acetate |
|---|---|---|---|
| Chemical Formula | C8H7Cl3N4- C2H4O2 | C8H8Cl2N4 | C10H12Cl2N4O2 |
| Molecular Weight | 325.6 Da | 231.082 Da | 291.13 Da |
| Appearance | Solid | Solid | White solid |
| Solubility | Soluble in DMSO and ethanol | Not specified | H2O: 11mg/mL |
| Melting Point | Not specified | Not specified | 227-229°C (decomposition) |
| SMILES Notation | ClC1=C(/C=N/NC(N)=N)C(Cl)=CC=C1Cl.OC(C)=O | Not specified | Not specified |
Structural Features
Chloroguanabenz acetate maintains the guanidine component present in guanabenz, which is likely important for its biological activity. The presence of three chlorine atoms on the benzene ring may alter the electron distribution and lipophilicity of the molecule, potentially affecting its receptor binding characteristics and pharmacokinetic properties.
Mechanism of Action
Chloroguanabenz acetate exhibits dual pharmacological properties, with mechanisms related to both its α2-adrenergic activity (inherited from the parent compound) and its apparently unique antiprion effects.
Antiprion Activity
Chloroguanabenz functions as an antiprion agent, inhibiting prion formation in both yeast and mammalian cell-based assays . This activity appears to be independent of its adrenergic effects and suggests a mechanism involving protein homeostasis regulation. The compound's ability to interfere with prion propagation makes it a valuable research tool for studying protein misfolding diseases.
Effects on Protein Aggregation
Research indicates that chloroguanabenz reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in an HEK293T cellular model of Huntington's disease . This suggests that the compound may influence protein quality control mechanisms, potentially through effects on protein folding, clearance pathways, or aggregation dynamics.
Pharmacological Research
Available research on chloroguanabenz acetate focuses primarily on its effects in cellular and animal models of protein misfolding disorders, with particular emphasis on prion diseases and Huntington's disease.
In Vitro Studies
Chloroguanabenz has demonstrated significant activity in cellular models of protein aggregation disorders. In yeast-based assays, the compound effectively inhibits prion formation and propagation . These findings suggest potential applications in studying the mechanisms of prion-like protein misfolding.
In mammalian cell models, particularly HEK293T cells expressing mutant huntingtin protein, chloroguanabenz treatment resulted in reduced levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 . This effect on protein aggregation highlights the compound's potential utility in research on protein quality control mechanisms relevant to neurodegenerative diseases.
Research Models
While direct information about in vivo effects of chloroguanabenz is limited in the available research, the parent compound guanabenz has been studied in various animal models. For comparative context, guanabenz demonstrates significant cardiovascular effects in anesthetized dogs, where intravenous administration (0.1 mg/kg) produces an initial increase in blood pressure followed by prolonged decrease and reductions in cardiac output, contractility, and heart rate . In hypertensive rats and dogs, guanabenz (0.5 mg/kg) reduces blood pressure and heart rate .
Laboratory Considerations and Research Applications
For researchers working with chloroguanabenz acetate, several practical considerations regarding handling, storage, and experimental design are important to ensure reliable results.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Stock Solution Stability | At -80°C: use within 6 months; At -20°C: use within 1 month |
| Recommended Solvents | DMSO, Ethanol |
| Solution Preparation | Heat to 37°C and use ultrasonic bath to enhance solubility if needed |
Experimental Concentrations
In cellular studies examining effects on neuronal nitric oxide synthase (nNOS), the related compound guanabenz has shown activity at concentrations of 30-50 μM, with a reported Ki of approximately 1 μM . For prion-related studies with chloroguanabenz acetate, appropriate concentration ranges should be determined based on the specific experimental system and research questions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume